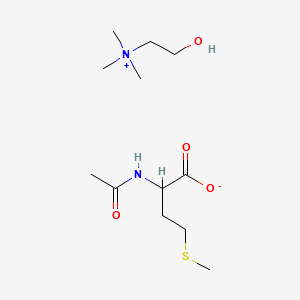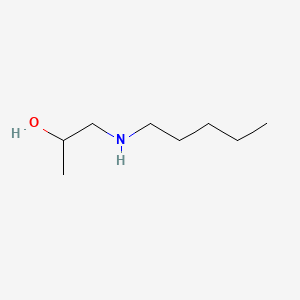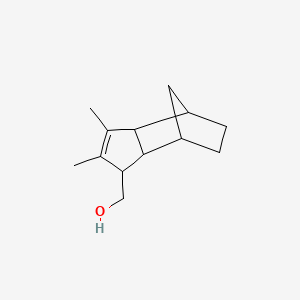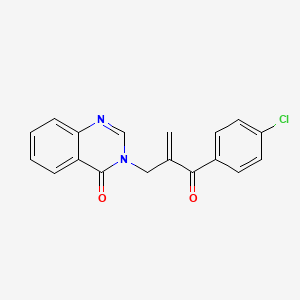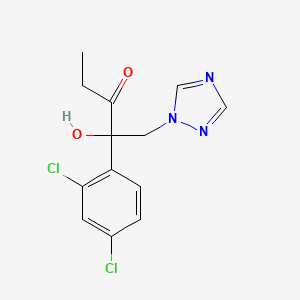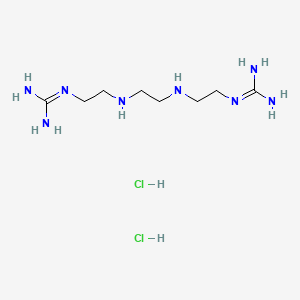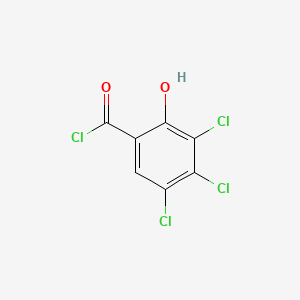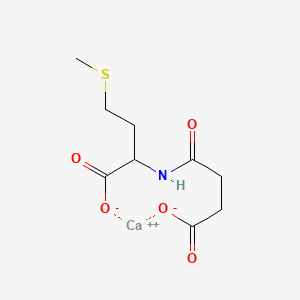![molecular formula C16H27ClN2O2 B12667169 N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride CAS No. 81028-99-1](/img/structure/B12667169.png)
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride is a chemical compound with the empirical formula C16H26N2O2·HCl and a molecular weight of 314.85 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride typically involves the reaction of 4-ethoxybenzoic acid with N,N-diethyl-1,3-propanediamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
科学研究应用
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
相似化合物的比较
Similar Compounds
- N-[3-(Dimethylamino)propyl]-4-ethoxybenzamide
- N-[3-(Diethylamino)propyl]-4-methoxybenzamide
- N-[3-(Diethylamino)propyl]-4-ethoxybenzoate
Uniqueness
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the diethylamino group and the ethoxybenzamide moiety contributes to its unique reactivity and interaction with biological targets .
属性
CAS 编号 |
81028-99-1 |
|---|---|
分子式 |
C16H27ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC 名称 |
N-[3-(diethylamino)propyl]-4-ethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-18(5-2)13-7-12-17-16(19)14-8-10-15(11-9-14)20-6-3;/h8-11H,4-7,12-13H2,1-3H3,(H,17,19);1H |
InChI 键 |
BOGKQHXCXNSGJI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


